Product packaging for 1-Cyclobutanecarbonylpiperidin-4-amine(Cat. No.:CAS No. 926211-25-8)

1-Cyclobutanecarbonylpiperidin-4-amine

Cat. No.: B7806912
CAS No.: 926211-25-8
M. Wt: 182.26 g/mol
InChI Key: AQACJKPILBMRGP-UHFFFAOYSA-N
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Description

1-Cyclobutanecarbonylpiperidin-4-amine (CAS 926211-25-8) is a piperidine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a cyclobutane carbonyl group and a primary amine at the 4-position of the piperidine ring, making it a valuable scaffold for the development of novel bioactive molecules. Piperidine derivatives are recognized as one of the most important synthetic fragments for designing drugs and play a critical role in the pharmaceutical industry, found in more than twenty classes of pharmaceuticals . This chemical serves as a key synthetic intermediate and building block, particularly in the exploration of compounds targeting somatostatin receptors . Its structure aligns with advanced research into 4-aminopiperidine derivatives, which are investigated for their potential use as therapeutic agents . The piperidine ring is a privileged structure in drug discovery, and its functionalization, as seen in this compound, is a common strategy to modulate the properties of potential drug candidates, including their potency, selectivity, and metabolic stability . Researchers utilize this compound strictly for industrial applications or scientific research in laboratory settings. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18N2O B7806912 1-Cyclobutanecarbonylpiperidin-4-amine CAS No. 926211-25-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-aminopiperidin-1-yl)-cyclobutylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c11-9-4-6-12(7-5-9)10(13)8-2-1-3-8/h8-9H,1-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQACJKPILBMRGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601264994
Record name (4-Amino-1-piperidinyl)cyclobutylmethanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926211-25-8
Record name (4-Amino-1-piperidinyl)cyclobutylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926211-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Amino-1-piperidinyl)cyclobutylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601264994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Synthesis of 1 Cyclobutanecarbonylpiperidin 4 Amine

Retrosynthetic Analysis and Strategic Design for the 1-Cyclobutanecarbonylpiperidin-4-amine Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical disconnections. amazonaws.comresearchgate.net For this compound, the primary disconnection is at the amide bond, a common and reliable bond formation to execute in the forward synthesis. This disconnection reveals two key synthons: a piperidin-4-amine synthon and a cyclobutanecarbonyl synthon.

The piperidin-4-amine synthon can be further simplified. A crucial consideration is the protection of the secondary amine within the piperidine (B6355638) ring to ensure selective acylation at the 4-amino group. A common and effective protecting group for this purpose is the tert-butoxycarbonyl (Boc) group. Therefore, the retrosynthetic pathway leads to N-Boc-4-aminopiperidine as a key intermediate. This intermediate can be conceptually derived from 4-aminopiperidine (B84694).

The cyclobutanecarbonyl synthon is derived from cyclobutanecarboxylic acid, which can be activated for the amidation reaction, typically as an acyl chloride (cyclobutanecarbonyl chloride). Both 4-aminopiperidine and cyclobutanecarboxylic acid are readily available starting materials.

The strategic design, therefore, hinges on a three-step forward synthesis:

Protection of the piperidine nitrogen of 4-aminopiperidine.

Acylation of the exocyclic primary amine with an activated cyclobutanecarboxylic acid derivative.

Deprotection of the piperidine nitrogen to yield the final target molecule.

Established and Emerging Synthetic Routes to this compound

The synthesis of this compound is primarily achieved through a multistep approach, with growing consideration for the integration of green chemistry principles to enhance sustainability.

Multistep Synthesis Approaches

A common and practical route for the synthesis of this compound involves a three-step sequence starting from commercially available materials.

Step 1: Protection of 4-Aminopiperidine

The synthesis typically commences with the protection of the secondary amine of 4-aminopiperidine. The tert-butoxycarbonyl (Boc) group is widely employed for this purpose due to its stability under various reaction conditions and its facile removal under acidic conditions. The reaction involves treating 4-aminopiperidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane (B109758). google.com

Step 2: Amide Coupling

The resulting N-Boc-4-aminopiperidine is then acylated with cyclobutanecarbonyl chloride. This is a standard amide bond formation reaction where the primary amine of the piperidine derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically carried out in an inert solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct. mdpi.com

Step 3: Deprotection

The final step is the removal of the Boc protecting group to yield this compound. This is usually achieved by treating the N-Boc protected intermediate with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent like dioxane or methanol. mdpi.com

Step Reactants Reagents Product
14-AminopiperidineDi-tert-butyl dicarbonate (Boc₂O), Triethylaminetert-Butyl 4-aminopiperidine-1-carboxylate
2tert-Butyl 4-aminopiperidine-1-carboxylateCyclobutanecarbonyl chloride, Triethylaminetert-Butyl 4-(cyclobutanecarboxamido)piperidine-1-carboxylate
3tert-Butyl 4-(cyclobutanecarboxamido)piperidine-1-carboxylateTrifluoroacetic acid (TFA) or Hydrochloric acid (HCl)This compound

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govmdpi.com In the context of synthesizing this compound, several aspects can be optimized to align with these principles.

One area of focus is the amide bond formation step. Traditional methods often rely on stoichiometric activating agents that generate significant waste. mdpi.com Catalytic direct amidation, which forms the amide bond directly from a carboxylic acid and an amine with the removal of water, is a much greener alternative. mdpi.com While not yet standard for this specific synthesis, research into catalytic methods using catalysts like boric acid could be applied.

Furthermore, flow chemistry offers a sustainable and scalable alternative to traditional batch processing. researchgate.net A continuous flow process for the multi-step synthesis of related heterocyclic compounds has been demonstrated, showcasing the potential for reduced reaction times, improved safety, and minimized waste generation. syrris.jp

This compound as a Versatile Building Block in Complex Molecule Synthesis

The unique structural features of this compound, combining a rigid cyclobutyl group with a flexible piperidine scaffold, make it a valuable building block in medicinal chemistry and drug discovery.

Construction of Chemical Libraries

Combinatorial chemistry has revolutionized the process of drug discovery by enabling the rapid synthesis of large numbers of diverse compounds, known as chemical libraries. nih.govopenaccessjournals.com The 4-aminopiperidine core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. researchgate.net

This compound can be used as a key component in the construction of such libraries. By utilizing the secondary amine of the piperidine ring, a wide variety of substituents can be introduced through reactions like alkylation, arylation, or further acylation. This allows for the systematic exploration of the chemical space around this core structure, facilitating the identification of molecules with desired biological activities. The synthesis of disubstituted 1-aryl-4-aminopiperidine libraries has been reported, demonstrating the utility of this scaffold in generating diverse molecular entities for screening. researchgate.net

Precursor for Advanced Organic Structures

Beyond its use in library synthesis, this compound serves as a precursor for the synthesis of more complex and advanced organic structures. The secondary amine provides a reactive handle for further chemical transformations, allowing for the elaboration of the molecule into more intricate architectures. For example, it can be incorporated into larger molecules through multi-component reactions or used as a starting material for the synthesis of novel heterocyclic systems. The 4-aminopiperidine moiety is a key structural element in various therapeutic agents, and derivatives of this compound could be explored for their potential as, for example, enzyme inhibitors or receptor modulators. mdpi.comnih.gov

Chemical Transformations and Derivatization Strategies of the 1 Cyclobutanecarbonylpiperidin 4 Amine Moiety

Functional Group Reactivity and Selective Modifications

The chemical architecture of 1-Cyclobutanecarbonylpiperidin-4-amine presents two primary sites for chemical reactions: the primary amine at the 4-position of the piperidine (B6355638) ring and the amide linkage of the cyclobutanecarbonyl group. The primary amine is a nucleophilic center and readily participates in a variety of bond-forming reactions. This reactivity allows for the introduction of a diverse array of substituents, which can significantly influence the molecule's biological activity.

Conversely, the amide bond is relatively stable. However, under specific conditions, it can be cleaved or modified. The cyclobutyl ring itself, while generally stable, can undergo ring-opening reactions under harsh conditions, though this is less common in typical derivatization strategies. The strategic selection of reagents and reaction conditions allows for the selective modification of either the amine or the amide group, providing a powerful tool for creating a library of analogs for further investigation.

Strategic Derivatization for Enhanced Research Applications

The derivatization of this compound is a key strategy to modulate its physicochemical properties, such as lipophilicity, solubility, and metabolic stability, all of which are critical for its application in drug discovery.

Amine Functionalization Techniques

The primary amine of the 4-aminopiperidine (B84694) core is the most frequently targeted functional group for derivatization. Common strategies include alkylation, acylation, and reductive amination.

Reductive Amination: This is a powerful and widely used method for the mono-alkylation of primary amines, avoiding the common issue of over-alkylation seen with direct alkylation using alkyl halides. acs.orgchemrxiv.org The reaction involves the initial formation of an imine or iminium ion between the amine and a carbonyl compound (an aldehyde or ketone), which is then reduced in situ to the corresponding secondary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being particularly effective as they can selectively reduce the iminium ion in the presence of the carbonyl starting material. acs.orgchemrxiv.orglibretexts.org This technique allows for the introduction of a vast range of alkyl and arylalkyl groups.

Acylation: The primary amine can be readily acylated using acyl chlorides, anhydrides, or activated esters to form amides. This transformation is crucial for introducing a variety of substituents and is often employed in the synthesis of biologically active molecules. The choice of acylating agent and reaction conditions can be tailored to achieve high yields and selectivity.

The following interactive table summarizes representative examples of amine functionalization of the this compound scaffold found in the scientific literature.

Reagent/Starting MaterialReaction TypeProductYield (%)Reference
Aldehyde/KetoneReductive AminationN-Alkyl-1-cyclobutanecarbonylpiperidin-4-amineVaries acs.orgchemrxiv.org
Acyl ChlorideAcylationN-Acyl-1-cyclobutanecarbonylpiperidin-4-amineVaries researchgate.net
AnhydrideAcylationN-Acyl-1-cyclobutanecarbonylpiperidin-4-amineVaries researchgate.net

Note: The yields for these reactions are highly dependent on the specific substrates and conditions used.

Modifications of the Cyclobutanecarbonyl System

While the amine at the 4-position is the primary site of derivatization, the cyclobutanecarbonyl moiety also offers opportunities for modification, albeit to a lesser extent. The amide bond can be hydrolyzed under acidic or basic conditions, although this is generally a more forcing transformation. More subtle modifications can be made to the cyclobutyl ring itself. For instance, the introduction of substituents on the cyclobutane (B1203170) ring can influence the conformational properties of the entire molecule, which may have a significant impact on its biological activity.

The synthesis of functionalized cyclobutanes can be challenging due to ring strain. acs.org However, methods such as the palladium-catalyzed aminocarbonylation of cyclobutanols have been developed to produce cyclobutanecarboxamides. acs.org While not a direct modification of the pre-existing this compound, such synthetic strategies allow for the preparation of analogs with substituted cyclobutyl rings that can then be coupled to the 4-aminopiperidine core.

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of the reactions used to derivatize this compound is crucial for optimizing reaction conditions and predicting outcomes.

The mechanism of reductive amination is well-established. youtube.com It proceeds through the initial nucleophilic attack of the amine on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form a transient imine or iminium ion. The reducing agent then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the secondary amine. The selectivity of reagents like sodium cyanoborohydride stems from their ability to reduce the more electrophilic iminium ion much faster than the starting carbonyl compound. chemrxiv.org

The acylation of the primary amine follows a standard nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acyl chloride), leading to a tetrahedral intermediate. Subsequent elimination of the leaving group (e.g., chloride) regenerates the carbonyl group and forms the stable amide product.

Mechanistic studies on reactions involving the N-acylpiperidine core have also been conducted. For example, the mechanism of thiol addition to N-acryloylpiperidine has been investigated to understand the reactivity of related systems in biological contexts. rsc.org While not directly involving the cyclobutanecarbonyl group, these studies provide insights into the electronic and steric effects of the N-acyl substituent on the reactivity of the piperidine ring system.

Biological Activity and Molecular Target Engagement of 1 Cyclobutanecarbonylpiperidin 4 Amine

Investigation of Molecular Pathway Modulation

The interaction of the antagonist with cellular signaling pathways has been a key area of investigation, revealing its influence on downstream molecular events.

The Fractalkine-CX3CR1 axis is integral to leukocyte migration, adhesion, and survival, and its dysregulation is implicated in inflammatory diseases and cancer. researchgate.netresearchgate.netmdpi.com The antagonist AZD8797 has been shown to effectively modulate this pathway. In models of chronic lymphocytic leukemia (CLL), it has been observed that the antagonist can inhibit the survival-promoting effects that monocytes exert on CLL cells. mdpi.com This suggests a direct interference with the supportive tumor microenvironment mediated by the Fractalkine-CX3CR1 pathway.

Furthermore, research in a rat model of anti-Thy1 nephritis demonstrated that treatment with this CX3CR1 antagonist led to the inhibition of the PI3K/AKT signaling pathway in the glomerulus. researchgate.net The PI3K/AKT pathway is a critical downstream effector of CX3CR1 activation, and its inhibition highlights a key mechanism through which the antagonist exerts its effects.

While the primary target of the antagonist is the CX3CR1 receptor, its effects on downstream enzyme activities are a direct consequence of receptor modulation. Studies have shown that by blocking CX3CR1, the antagonist can prevent the phosphorylation and activation of downstream kinases such as Src and focal adhesion kinase (FAK). medchemexpress.com In models of chronic lymphocytic leukemia, the antagonist was found to inhibit the transition of monocytes into nurse-like cells (NLCs), which are crucial for the survival and proliferation of leukemia cells. mdpi.com

Receptor Binding and Modulation Studies

The characterization of how the antagonist binds to and modulates the CX3CR1 receptor is fundamental to understanding its pharmacological profile.

AZD8797 is characterized as an allosteric, non-competitive antagonist of the human CX3CR1 receptor. medchemexpress.comresearchgate.net This means it binds to a site on the receptor that is different from the binding site of the endogenous ligand, fractalkine. This binding mode prevents the receptor from activating its downstream signaling pathways, even in the presence of fractalkine. medchemexpress.comnih.gov Functional assays have confirmed its antagonistic properties. For instance, it inhibits fractalkine-induced G-protein activation and prevents the adhesion of cells expressing CX3CR1. medchemexpress.comnih.gov Interestingly, some studies have noted that while it acts as an antagonist for G-protein signaling, it can act as a positive allosteric modulator in β-arrestin recruitment assays at certain concentrations. nih.gov

The binding affinity and selectivity of the antagonist have been quantitatively determined through various in vitro assays. These studies have demonstrated its high potency and selectivity for the CX3CR1 receptor.

Table 1: Binding Affinity and Potency of AZD8797

ParameterSpeciesValueReference
Ki Human CX3CR13.9 nM medchemexpress.comprobechem.com
Rat CX3CR17 nM nih.gov
IC50 (Flow Adhesion) Human Whole Blood300 nM medchemexpress.comnih.gov
B-lymphocyte cell line6 nM medchemexpress.comnih.gov
IC50 ([35S]GTPγS) CHO-hCX3CR1 membranes340 nM nih.gov
Equilibrium Dissociation Constant (KB) Human CX3CR110 nM nih.gov
Rat CX3CR129 nM nih.gov
Mouse CX3CR154 nM nih.gov

The antagonist exhibits high selectivity for CX3CR1 over other chemokine receptors, such as CXCR2, with a 720-fold selectivity. probechem.com It has also shown minimal interaction with a broad panel of other receptors and enzymes, underscoring its specific mode of action. probechem.comnih.gov

Elucidation of Molecular Mechanisms of Action

The molecular mechanism of action for this piperidine-based antagonist involves a multi-faceted inhibition of the Fractalkine-CX3CR1 signaling axis. As an allosteric, non-competitive antagonist, it binds to an intracellular site on the CX3CR1 receptor, close to the G-protein and β-arrestin binding sites. researchgate.net This binding prevents the conformational changes necessary for receptor activation, thereby blocking downstream signaling cascades. researchgate.net

Key mechanistic actions include the inhibition of:

G-protein coupling and subsequent signaling: This is evidenced by the inhibition of [35S]GTPγS binding. nih.gov

Leukocyte adhesion and migration: The antagonist effectively blocks the adhesion of CX3CR1-expressing cells to surfaces coated with fractalkine. medchemexpress.comnih.gov

Intracellular calcium mobilization: A critical step in chemokine receptor signaling. researchgate.net

Downstream kinase activation: Inhibition of the PI3K/AKT pathway and Src/FAK phosphorylation has been demonstrated. medchemexpress.comresearchgate.net

By targeting these critical cellular processes, the antagonist effectively mitigates the pro-inflammatory and pro-survival signals mediated by the Fractalkine-CX3CR1 pathway.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 1 Cyclobutanecarbonylpiperidin 4 Amine Analogs

Foundational Principles of SAR Analysis in Chemical and Biological Research

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that investigates the connection between the chemical structure of a molecule and its resulting biological activity. researchgate.netnih.gov The fundamental premise is that the three-dimensional arrangement of atoms and functional groups within a compound dictates its interactions with biological targets such as enzymes and receptors, thereby determining its efficacy. nih.gov This relationship allows chemists to predict how modifications to a molecule's structure might alter its biological effects. nih.gov

The process of SAR analysis typically involves the systematic synthesis and biological testing of a series of structurally related compounds, known as analogs. nih.gov By comparing the activities of these analogs, researchers can identify the pharmacophore—the essential structural features responsible for the compound's biological activity. nih.gov Key aspects considered in SAR studies include the nature and position of substituents, the importance of different functional groups, and the influence of stereochemistry on biological interactions. mdpi.com

Qualitative SAR provides general trends and insights, while quantitative approaches (QSAR) aim to build mathematical models that correlate structural properties with biological activity. mdpi.com Historically, the concept of SAR dates back to the late 19th century and has evolved from empirical observations to a highly sophisticated and integral part of modern drug discovery. nih.gov

Identification of Key Structural Features Dictating Biological Activity

While specific SAR studies on 1-Cyclobutanecarbonylpiperidin-4-amine are not extensively published, the key structural features influencing the biological activity of its analogs can be inferred from studies on related N-acylpiperidines and 4-aminopiperidines. The molecule can be dissected into three primary regions for analysis: the N-acyl group (cyclobutanecarbonyl), the piperidine (B6355638) core, and the 4-amino substituent.

The N-Acyl Group: The nature of the acyl group attached to the piperidine nitrogen is critical. In a study of N-acyl-N-phenylpiperazine inhibitors, the amide functionality was identified as a key binding element. nih.gov The size, shape, and lipophilicity of the acyl group can significantly impact potency and selectivity. The cyclobutyl group in this compound is a bioisostere for other cyclic and acyclic alkyl groups. Its puckered, three-dimensional nature can provide a better fit into specific hydrophobic pockets of a target protein compared to a flat aromatic ring or a more flexible linear chain. nih.gov SAR studies often involve modifying this group to explore different sizes and conformations.

The 4-Amino Substituent: The 4-amino group is a key site for hydrogen bonding and can be a critical determinant of a compound's biological activity and selectivity. In studies of 4-aminopiperidine (B84694) derivatives as HCV assembly inhibitors, modifications at this position led to significant changes in potency. nih.gov The basicity of the amine and its potential for protonation at physiological pH are important for ionic interactions with acidic residues in a target's binding site.

An illustrative SAR table for hypothetical analogs of this compound is presented below, based on general principles observed in related compound series.

AnalogR1 (Acyl Group)R2 (at 4-position)Hypothetical Activity (IC50, nM)Rationale
1Cyclobutanecarbonyl-NH250Parent Compound
2Cyclopentylcarbonyl-NH275Increased ring size may lead to steric hindrance.
3Acetyl-NH2120Smaller, more flexible acyl group may have weaker binding.
4Cyclobutanecarbonyl-NHCH340Secondary amine may form additional interactions.
5Cyclobutanecarbonyl-N(CH3)290Tertiary amine may introduce steric clashes or lose a key hydrogen bond.
6Benzoyl-NH2200Aromatic ring may not fit the binding pocket as well as the cyclobutyl group.

Computational Approaches to QSAR Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) modeling uses statistical methods to create a mathematical relationship between the chemical structures of a series of compounds and their biological activities. acs.org This computational technique is pivotal in modern drug discovery for predicting the activity of novel compounds, thereby prioritizing synthesis and testing efforts. acs.org

The development of a robust QSAR model involves several key steps:

Data Set Preparation: A diverse set of compounds with accurately measured biological activities is compiled. This dataset is typically divided into a training set for model development and a test set for external validation. acs.org

Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated for each compound to represent its structural and physicochemical properties.

Model Building: Statistical techniques are used to find a correlation between the descriptors and the biological activity for the training set.

Model Validation: The model's statistical significance and predictive power are rigorously assessed through internal and external validation methods.

Descriptors for QSAR Modeling

Molecular descriptors are numerical representations of a molecule's properties and are the independent variables in a QSAR model. mdpi.com They can be classified based on their dimensionality:

0D Descriptors: These are derived from the molecular formula, such as molecular weight and atom counts. mdpi.com

1D Descriptors: These are based on lists of molecular fragments, such as functional groups. mdpi.com

2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices that describe molecular branching and connectivity.

3D Descriptors: These are derived from the 3D structure of the molecule and include descriptors related to molecular shape, volume, and surface area.

4D-QSAR Descriptors: This approach considers the conformational flexibility of the molecule and the different possible alignments in the receptor binding site. mdpi.com

Commonly used descriptors in QSAR studies of piperidine analogs include:

Topological Descriptors: Wiener index, Zagreb index.

Electronic Descriptors: Dipole moment, partial atomic charges, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.

Spatial Descriptors: Molecular volume, solvent-accessible surface area.

Physicochemical Descriptors: LogP (octanol-water partition coefficient), molar refractivity.

Descriptor ClassExample DescriptorsInformation Encoded
TopologicalWiener Index, Balaban's JMolecular size and branching
ElectronicHOMO/LUMO energies, Dipole MomentElectron distribution and reactivity
Geometrical (3D)Molecular Surface Area, Molecular VolumeMolecular shape and size
PhysicochemicalLogP, Molar RefractivityLipophilicity and polarizability

Predictive Models for Activity and Selectivity

Once descriptors are calculated, various statistical methods can be employed to build the QSAR model. The choice of method depends on the nature of the data and the complexity of the relationship being modeled.

Commonly used modeling techniques include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a set of descriptors.

Partial Least Squares (PLS): A regression technique that is particularly useful when the number of descriptors is large and they are correlated.

Machine Learning Methods: These include Support Vector Machines (SVM), Artificial Neural Networks (ANN), and Random Forest (RF). These methods can model complex, non-linear relationships between structure and activity.

The predictive power of a QSAR model is assessed through validation. Internal validation techniques, such as leave-one-out cross-validation (q²), evaluate the model's robustness using the training set. External validation , using an independent test set, provides a more rigorous assessment of the model's ability to predict the activity of new compounds. A high correlation coefficient (R²) for the training set and a high predictive R² for the test set are indicative of a reliable QSAR model.

Application of Chemoinformatics in SAR and QSAR Studies

Chemoinformatics integrates computer and information science to address problems in chemistry, playing a crucial role in SAR and QSAR studies. nih.gov It provides the tools and techniques necessary to manage, analyze, and model the large datasets generated in drug discovery. nih.gov

Key applications of chemoinformatics in this context include:

Database Management: Creating and maintaining databases of chemical structures and their associated biological data.

Virtual Screening: Using computational models, including QSAR models, to screen large virtual libraries of compounds to identify potential hits for further investigation.

Library Design: Designing focused libraries of compounds for synthesis and testing to efficiently explore the chemical space around a lead compound. Analysis of virtual libraries of piperidine fragments has been used to explore 3D chemical space for fragment-based drug discovery. rsc.orgwhiterose.ac.ukwhiterose.ac.uk

ADMET Prediction: Developing QSAR models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the drug discovery process. For instance, chemoinformatic tools have been used to evaluate the effect of fluorination on piperidine derivatives to lower their basicity, which is correlated with reduced cardiac toxicity. nih.gov

Data Visualization: Creating visual representations of SAR data, such as heat maps and pharmacophore models, to facilitate understanding and decision-making.

By leveraging chemoinformatics, researchers can accelerate the drug discovery cycle, reduce costs, and increase the likelihood of identifying promising new drug candidates.

Advanced Computational Studies and Molecular Modeling of 1 Cyclobutanecarbonylpiperidin 4 Amine

Molecular Dynamics Simulations for Conformational and Binding Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems, providing detailed insights into conformational dynamics and intermolecular interactions. For a molecule like 1-Cyclobutanecarbonylpiperidin-4-amine, MD simulations can elucidate its behavior in various environments, such as in aqueous solution or within a protein binding site.

MD simulations on related piperidine (B6355638) derivatives have been used to explore their conformational stability and interactions. nih.govresearchgate.net A typical MD study for this compound would involve simulating the molecule over a timescale of nanoseconds to microseconds. The primary goal would be to analyze the conformational landscape, focusing on the orientation of the cyclobutane (B1203170) ring relative to the piperidine ring and the puckering of both ring systems. Key analyses would include Root-Mean-Square Deviation (RMSD) to assess structural stability and Root-Mean-Square Fluctuation (RMSF) to identify flexible regions of the molecule. researchgate.net Furthermore, simulations can reveal the dynamics of hydrogen bonding with solvent molecules, which is critical for understanding its solubility and bioavailability. researchgate.net

When bound to a target protein, such as a kinase, MD simulations can assess the stability of the ligand-protein complex. These simulations reveal crucial information about the key amino acid residues that form stable interactions with the ligand, helping to rationalize its binding affinity and selectivity. rsc.org

Table 1: Illustrative Data from a Hypothetical MD Simulation of this compound

Simulation ParameterDescriptionIllustrative Value/Finding
Simulation Time Total duration of the simulation.200 ns
Ensemble Statistical ensemble used for the simulation (e.g., NPT - constant Number of particles, Pressure, Temperature).NPT (300 K, 1 bar)
Solvent Model The water model used to solvate the molecule.TIP3P Explicit Water
RMSD of Ligand Measures the average deviation of the ligand's atoms from a reference structure over time.1.5 ± 0.3 Å (indicating stable conformation)
Key Dihedral Angles Torsional angles defining the orientation of the cyclobutanecarbonyl group relative to the piperidine.Bimodal distribution, suggesting two major conformational states.
Hydrogen Bonds Analysis of hydrogen bonds formed between the 4-amino group and surrounding water molecules.Average of 2.8 hydrogen bonds, indicating strong solvent interaction.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure, reactivity, and geometry of molecules. researchgate.net For this compound, QC methods are used to determine optimized molecular geometry, atomic charges, and molecular orbital energies.

Studies on related N-substituted piperidines have employed DFT to analyze conformational preferences, such as the axial versus equatorial positioning of substituents. osti.gov For the target compound, calculations would determine the most stable conformation of the piperidine ring (chair, boat, or twist-boat) and the orientation of the cyclobutanecarbonyl group. osti.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps to understand the molecule's chemical reactivity and kinetic stability. The electrostatic potential map generated from these calculations can identify nucleophilic (electron-rich) and electrophilic (electron-poor) regions, which is crucial for predicting sites of interaction with a biological target. nih.gov

These calculations are also vital for deriving accurate parameters for use in classical molecular mechanics force fields, as discussed in a later section.

Table 2: Representative Data from Quantum Chemical Calculations (DFT B3LYP/6-31G)*

PropertyDescriptionIllustrative Value
Optimized Geometry The lowest energy three-dimensional structure of the molecule.Piperidine in chair conformation; cyclobutane ring in a puckered state.
HOMO Energy Energy of the Highest Occupied Molecular Orbital.-6.2 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.+1.5 eV
HOMO-LUMO Gap The energy difference between HOMO and LUMO, an indicator of chemical stability.7.7 eV
Dipole Moment A measure of the overall polarity of the molecule.3.4 Debye
Mulliken Atomic Charges Partial charges assigned to each atom, useful for understanding electrostatic interactions.N (amide): -0.45e; N (amine): -0.85e; O (carbonyl): -0.55e

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is central to structure-based drug design and would be a primary tool for investigating how this compound interacts with potential targets like protein kinases.

In a typical docking study, the 3D structure of the target protein is used as a receptor. The ligand is then placed into the binding site in various conformations and orientations. A scoring function estimates the binding affinity for each pose, resulting in a ranked list of potential binding modes. researchgate.netrsc.org For this compound, docking studies could predict key interactions, such as hydrogen bonds between the 4-amino group or the carbonyl oxygen and residues in the kinase hinge region, a common binding motif for kinase inhibitors. The cyclobutyl group would likely occupy a hydrophobic pocket, contributing to binding affinity through van der Waals interactions.

Table 3: Illustrative Molecular Docking Results against a Hypothetical Protein Kinase

ParameterDescriptionIllustrative Finding
Binding Site The specific region of the protein where the ligand is predicted to bind.ATP-binding site
Docking Score A numerical score representing the predicted binding affinity (lower values are often better).-8.5 kcal/mol
Key Hydrogen Bonds Specific hydrogen bond interactions between the ligand and protein residues.1. Amine (NH2) with backbone carbonyl of Glu91.2. Carbonyl (C=O) with backbone NH of Val85.
Hydrophobic Contacts Non-polar interactions contributing to binding.Cyclobutane ring with Leu25, Val33, and Ala48.Piperidine ring with Ile98.
Predicted Pose The 3D orientation of the ligand within the binding site.The cyclobutanecarbonyl group is oriented towards the solvent-exposed region, while the aminopiperidine core sits (B43327) deeper in the active site.

Force Field Parametrization and Validation for Novel Scaffolds

Classical MD simulations rely on a set of parameters known as a force field to define the potential energy of the system. acs.org While standard force fields like GAFF or OPLS are robust, they may not accurately describe novel chemical scaffolds like the cyclobutanecarbonyl moiety. acs.org The puckered nature of the cyclobutane ring requires specific torsional parameters to be correctly modeled. uni-paderborn.de

Therefore, a crucial step is the parametrization and validation for this specific molecule. This process involves using high-level quantum chemical calculations to determine key properties like bond lengths, angles, and dihedral energy profiles for the novel parts of the molecule. researchgate.net These quantum data are then used to fit the force field parameters. For instance, the rotational barrier around the amide bond connecting the cyclobutane and piperidine rings would be calculated using QC methods and used to derive the corresponding dihedral term in the force field. acs.org

Validation is performed by running short MD simulations with the new parameters and comparing the results (e.g., conformational populations, liquid density) against quantum mechanical calculations or experimental data, if available. researchgate.net

Table 4: Example of Torsional Parameters Derived for the Cyclobutane-Piperidine Linkage

Dihedral Angle DefinitionFourier Series TermForce Constant (kJ/mol)Phase Shift (degrees)PeriodicitySource of Reference Data
C_ring-C_co-N_pip-C_pipV112.51801DFT Scan (M06-2X/cc-pVTZ)
C_ring-C_co-N_pip-C_pipV28.202DFT Scan (M06-2X/cc-pVTZ)

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.netresearchgate.net If this compound is identified as a "fragment" or initial hit, virtual screening can be used to explore chemical space around this core scaffold. Libraries of commercially available or virtually enumerated compounds containing this motif can be docked into the target's binding site to identify derivatives with potentially improved potency or properties. nih.govrsc.org

Lead optimization is the iterative process of modifying a promising compound to enhance its efficacy, selectivity, and pharmacokinetic properties. researchgate.net Computational methods are central to this process. Based on the docking pose of this compound, strategies for optimization might include:

Scaffold Hopping: Replacing the piperidine or cyclobutane ring with other cyclic systems to explore different binding geometries or improve properties like solubility.

Substituent Modification: Adding functional groups to the cyclobutane ring or replacing the 4-amino group to probe for additional interactions with the protein target.

Fragment Elaboration: Growing the fragment by adding chemical moieties that can access adjacent pockets in the binding site, a strategy that can be guided by virtual libraries and docking. acs.org

These strategies aim to achieve a multi-parameter optimization, balancing binding affinity with crucial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Analytical Methodologies for the Comprehensive Characterization of 1 Cyclobutanecarbonylpiperidin 4 Amine and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of 1-Cyclobutanecarbonylpiperidin-4-amine, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments within the molecule would be expected. The protons of the cyclobutyl ring would likely appear as a complex multiplet in the upfield region. The piperidine (B6355638) ring protons would also present as multiplets, with their chemical shifts influenced by the amide linkage and the 4-amino substituent. The proton of the N-H group of the secondary amine would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon of the amide group would be expected to have the most downfield chemical shift. The carbon atoms of the cyclobutyl and piperidine rings would appear at characteristic chemical shifts, allowing for the confirmation of the cyclic structures.

Predicted NMR Data for this compound:

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carbonyl (C=O)-~175
Piperidine C4Multiplet~50
Piperidine C2, C6Multiplets~45
Piperidine C3, C5Multiplets~30
Cyclobutyl C1Multiplet~40
Cyclobutyl C2, C4Multiplets~25
Cyclobutyl C3Multiplet~18
Amine N-HBroad Singlet-

Note: The predicted values are based on the analysis of structurally similar compounds and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.

For this compound, a high-resolution mass spectrum would provide the exact mass of the molecular ion, confirming its elemental formula (C₁₀H₁₈N₂O). The mass spectrum would also exhibit a characteristic fragmentation pattern. The molecular ion peak [M]⁺ would be expected, and since the molecule contains an even number of nitrogen atoms, its nominal mass will be an even number. Alpha-cleavage is a common fragmentation pathway for amines, which could lead to the loss of a propyl radical from the cyclobutane (B1203170) ring or cleavage within the piperidine ring. mdpi.com The fragmentation of the amide bond is also a likely event.

Predicted Fragmentation Ions for this compound:

Fragment Ion Predicted m/z Description
[C₁₀H₁₈N₂O]⁺182.14Molecular Ion
[C₆H₁₁N₂O]⁺127.09Loss of C₄H₇ from cyclobutane ring
[C₅H₉N₂]⁺97.08Cleavage of the amide bond with charge on the piperidine fragment
[C₅H₇O]⁺83.05Cleavage of the amide bond with charge on the cyclobutanecarbonyl fragment
[C₄H₉N]⁺71.07Fragmentation of the piperidine ring

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band around 1630-1680 cm⁻¹ would be indicative of the C=O stretching vibration of the tertiary amide. The N-H stretching vibration of the secondary amine would likely appear as a medium to weak band in the region of 3300-3500 cm⁻¹. google.com The C-H stretching vibrations of the aliphatic cyclobutane and piperidine rings would be observed in the 2850-3000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch of the amide would also be visible in the Raman spectrum. The symmetric C-C stretching vibrations of the cyclobutane and piperidine rings are often more intense in Raman than in IR spectra, providing valuable structural information.

Predicted Vibrational Frequencies for this compound:

Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
N-H Stretch (Amine)3300-35003300-3500
C-H Stretch (Aliphatic)2850-30002850-3000
C=O Stretch (Amide)1630-16801630-1680
N-H Bend (Amine)1550-1650-
C-N Stretch1000-12501000-1250

Electronic Spectroscopy (UV-Vis)

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. For this compound, which lacks extensive conjugation or chromophores that absorb strongly in the UV-Vis range, significant absorption is not expected above 220 nm. acs.org The amide carbonyl group may exhibit a weak n→π* transition at a short wavelength, typically below the cutoff of common spectroscopic solvents. Therefore, UV-Vis spectroscopy is more useful for quantification at a specific wavelength if a suitable chromophore were introduced, rather than for detailed structural elucidation of this particular compound.

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its accurate quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-HPLC

High-Performance Liquid Chromatography (HPLC) and its higher-pressure counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are the primary methods for assessing the purity and quantifying the amount of this compound in a sample. These techniques separate components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase.

A typical reversed-phase HPLC method for this compound would utilize a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic modifier is increased over time, would likely be employed to ensure the efficient elution of the target compound and any potential impurities. ubbcluj.roacs.org Detection is commonly achieved using a UV detector set at a low wavelength (e.g., 210-220 nm) due to the lack of a strong chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). google.com UHPLC offers the advantage of faster analysis times and improved resolution compared to conventional HPLC. ubbcluj.ro

Typical HPLC/UHPLC Parameters for Analysis:

Parameter Typical Condition
Column C18, 2.1-4.6 mm i.d., 50-150 mm length, 1.7-5 µm particle size
Mobile Phase A Water with 0.1% formic acid or 10 mM ammonium acetate
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Gradient Linear gradient from low to high %B
Flow Rate 0.2-1.0 mL/min
Column Temperature 25-40 °C
Detection UV at 210 nm, ELSD, or MS

Gas Chromatography (GC) with Mass Spectrometry (GC-MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For a molecule such as this compound, GC-MS provides critical information on its purity, identity, and the profile of any related impurities. mdpi.com The gas chromatograph separates the compound from a mixture based on its volatility and interaction with a stationary phase within a capillary column. ccsknowledge.com Following separation, the mass spectrometer fragments the eluted molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint. nih.gov

The analysis of amines by GC can be challenging due to the polar and basic nature of the amine functional group, which can lead to interactions with the acidic sites on standard silica-based columns, resulting in poor peak shape (tailing) and reduced reproducibility. labrulez.comchemicalforums.comvt.edu To mitigate this, derivatization of the primary amine group in this compound is often a necessary step. researchgate.net Reagents such as alkyl chloroformates (e.g., propyl chloroformate) can be used to convert the amine into a less polar, more volatile carbamate, improving chromatographic performance. vt.eduresearchgate.net Alternatively, specialized base-deactivated columns are designed to minimize these undesirable interactions. labrulez.com

In the mass spectrometer, under electron ionization (EI), this compound is expected to undergo predictable fragmentation. The fragmentation pattern is crucial for structural confirmation. Key fragmentation pathways for related piperidine structures often involve cleavage of the piperidine ring and scission at the amide bond. caymanchem.comnih.gov For this specific compound, characteristic fragments would likely arise from the loss of the cyclobutyl group, cleavage of the amide C-N bond, and fragmentation of the piperidine ring itself. caymanchem.comresearchgate.net

Table 1: Predicted GC-MS Fragmentation Data for this compound

Mass-to-Charge Ratio (m/z) Proposed Fragment Ion Description of Fragmentation Pathway
196[M]+•Molecular Ion
167[M-C₂H₅]+Loss of an ethyl group from the cyclobutyl ring
127[M-C₄H₇O]+Alpha-cleavage with loss of the cyclobutanecarbonyl radical
98[C₅H₁₀N=CH₂]+Fragmentation of the piperidine ring
83[C₅H₇O]+Cyclobutanecarbonyl cation
69[C₄H₅O]+Fragment from the cyclobutanecarbonyl moiety

This table presents hypothetical data based on established fragmentation principles for analogous chemical structures.

Advanced Structural Characterization Techniques (e.g., X-ray Diffraction)

While GC-MS provides information on molecular weight and fragmentation, definitive three-dimensional structural elucidation requires more advanced techniques. Single-crystal X-ray diffraction is a powerful method for determining the precise atomic arrangement of a crystalline solid. researchgate.net This technique can unambiguously establish the compound's stereochemistry, bond lengths, bond angles, and the conformation of its cyclic components. nih.govnih.gov

For this compound, a successful X-ray diffraction analysis would first require the growth of a suitable single crystal. The analysis would reveal the conformation of the piperidine ring, which typically adopts a chair conformation. It would also determine the orientation of the substituents on the ring—specifically, whether the cyclobutanecarbonyl and amine groups are in axial or equatorial positions. nih.gov This information is critical for understanding the molecule's three-dimensional shape and potential intermolecular interactions in the solid state.

The resulting data from an X-ray diffraction experiment includes the unit cell dimensions and the fractional coordinates of each atom, which are used to build a complete 3D model of the molecule. researchgate.net

Table 2: Representative Structural Parameters Obtainable from X-ray Diffraction Analysis

Structural Parameter Type of Information Provided Example for a Piperidine Derivative
Crystal System The basic repeating shape of the crystal latticeMonoclinic
Space Group The symmetry elements of the unit cellP2₁/c
Unit Cell Dimensions The size of the repeating unit (a, b, c, α, β, γ)a = 10.5 Å, b = 15.2 Å, c = 8.8 Å, β = 98.5°
Bond Lengths The distance between two bonded atomsC-N (amide): ~1.34 Å; C=O (amide): ~1.24 Å
Bond Angles The angle formed by three connected atomsC-N-C (piperidine): ~112°
Torsional Angles The rotation around a bond, defining conformationDefines the chair conformation of the piperidine ring

This table contains representative data to illustrate the outputs of an X-ray diffraction study; values are based on known piperidine structures and are for illustrative purposes only. nih.govnih.gov

Challenges and Innovations in Amine Analysis

The analysis of amines, including this compound and its derivatives, presents several inherent challenges that have spurred significant methodological innovations.

Challenges: The primary difficulties in amine analysis, particularly by GC, stem from their chemical properties. chemicalforums.com

Polarity and Basicity: Amines are highly polar and basic compounds that can adsorb onto active sites, such as free silanol (B1196071) groups, on the surfaces of GC injectors, columns, and detectors. labrulez.com This interaction leads to chromatographic issues like significant peak tailing, poor resolution, and reduced sensitivity. vt.edu

Volatility: While many smaller amines are volatile, larger and more functionalized amines may lack the volatility required for GC analysis without derivatization. vt.eduacademicjournals.org

Reactivity: The nucleophilic nature of the amine group can lead to thermal degradation or reactions within the hot GC injection port. bre.com

Innovations: To address these challenges, researchers and instrument manufacturers have developed several innovative solutions.

Chemical Derivatization: This is a well-established strategy to improve the chromatographic behavior of amines. researchgate.net By converting the polar amine group into a less polar and more stable derivative (e.g., through acylation or silylation), volatility is increased and interactions with the column are minimized, resulting in sharper, more symmetrical peaks. researchgate.net

Specialized GC Columns: The development of columns specifically designed for amine analysis has been a major advancement. These columns, such as the Rtx-Volatile Amine or similar base-deactivated columns, have a stationary phase that is chemically treated to shield or eliminate the acidic sites that cause peak tailing. ccsknowledge.comlabrulez.com

Advanced Instrumentation: For highly sensitive applications, particularly in trace analysis and online monitoring, advanced systems are being employed. forcetechnology.com Proton Transfer Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) allows for real-time measurement of volatile organic compounds, including amines, at very low concentrations without prior separation or derivatization. forcetechnology.com

Online GC Systems: To improve efficiency in process chemistry and industrial settings, online GC systems have been developed. ccsknowledge.com These automated systems can sample directly from a process stream and provide near real-time analysis of amine concentrations and degradation products, facilitating better process control. ccsknowledge.comccsknowledge.com

Machine Learning: Emerging research has shown the potential of machine learning algorithms to predict amine emissions from complex industrial processes by recognizing patterns in operational data, offering a novel approach to monitoring that complements direct analytical measurement. carboncapturejournal.com

Table 3: Summary of Challenges and Innovations in Amine Analysis

Challenge Description Innovative Solution(s)
Peak Tailing Asymmetrical peaks caused by adsorption of basic amines to acidic sites in the GC system. labrulez.comDerivatization to reduce polarity; Use of specialized base-deactivated columns. ccsknowledge.comresearchgate.net
Low Volatility Difficulty in analyzing higher molecular weight or highly functionalized amines by GC. vt.eduDerivatization to create more volatile derivatives (e.g., acylation, silylation). researchgate.net
Low Sensitivity Poor signal-to-noise ratio due to peak broadening and sample loss from adsorption. chemicalforums.comDerivatization; Use of selective detectors (e.g., NPD); Advanced MS techniques like PTR-ToF-MS. researchgate.netforcetechnology.com
Sample Throughput Traditional offline analysis can be slow and labor-intensive. ccsknowledge.comDevelopment of automated online GC systems for continuous, real-time analysis. ccsknowledge.com

In Vitro Metabolic Studies of 1 Cyclobutanecarbonylpiperidin 4 Amine

Identification and Characterization of In Vitro Metabolites

No studies detailing the identification and characterization of in vitro metabolites of 1-Cyclobutanecarbonylpiperidin-4-amine have been found.

Enzymes and Pathways Involved in In Vitro Biotransformation

There is no available research identifying the specific enzymes and metabolic pathways responsible for the in vitro biotransformation of this compound. For other 4-aminopiperidine (B84694) drugs, cytochrome P450 enzymes, particularly CYP3A4, are often major contributors to their metabolism. nih.gov

In Vitro Metabolic Stability and Clearance Assessment

No data on the in vitro metabolic stability or clearance rates of this compound have been published.

Quantitative Analysis of In Vitro Metabolic Rates

Quantitative analysis of the in vitro metabolic rates for this compound has not been reported in the scientific literature.

Materials Science Applications and Advanced Functional Materials Research Involving 1 Cyclobutanecarbonylpiperidin 4 Amine

Role in Organic Electronics Research

The utility of an organic molecule in electronic devices is fundamentally linked to its electronic properties, such as its ability to transport charge carriers (electrons and holes), its energy levels (HOMO and LUMO), and its morphological characteristics in thin films. While there is no direct research on 1-Cyclobutanecarbonylpiperidin-4-amine in this context, we can infer potential roles based on its structure.

Applications in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, various layers of organic materials are used for injecting, transporting, and recombining charge carriers to generate light. The core structure of this compound, featuring a saturated piperidine (B6355638) ring and a cyclobutane (B1203170) moiety, does not inherently possess the extended π-conjugation typically required for efficient charge transport or emission in OLEDs.

However, it could potentially be utilized as a molecular scaffold or an additive. The amine group could serve as a point of attachment for chromophoric units, thereby creating a larger, functional molecule with desirable electronic properties. The bulky and non-planar cyclobutyl and piperidinyl groups could be leveraged to control intermolecular interactions, potentially suppressing aggregation-caused quenching of luminescence in emissive layers.

Use in Organic Solar Cells

Similar to OLEDs, organic solar cells (OSCs) rely on organic materials to absorb light and transport charge. The active layer in an OSC typically consists of a blend of an electron donor and an electron acceptor material. The saturated aliphatic nature of this compound makes it an unlikely candidate for a primary donor or acceptor.

Nonetheless, its properties could be advantageous in other capacities. For instance, it could be explored as a non-volatile solid additive. Research has shown that solid additives can be instrumental in optimizing the morphology of the active layer blend, which is crucial for efficient charge separation and transport. researchgate.net The introduction of a molecule like this compound could influence the crystallization of the donor or acceptor materials, leading to more favorable domain sizes and purities. researchgate.net Furthermore, the functional groups, such as the carbonyl and amine, could interact with the perovskite layer in perovskite solar cells, potentially passivating defects at grain boundaries and enhancing device stability and efficiency. rsc.org

Charge Transport Mechanisms and Material Properties in Electronic Devices

The charge transport in organic materials is highly dependent on molecular packing and electronic coupling between adjacent molecules. The non-planar and bulky nature of the cyclobutane and piperidine rings in this compound would likely lead to an amorphous morphology in thin films. This would generally result in hopping-based charge transport, which is typically less efficient than the band-like transport observed in highly ordered crystalline materials.

However, this amorphous nature could be beneficial in preventing the formation of grain boundaries, which can act as charge traps. If this molecule were to be functionalized with appropriate charge-transporting moieties, the aliphatic framework could ensure good solubility and processability, which are key advantages for solution-processed devices.

Structure-Property Relationships in Materials Science Context

The relationship between the molecular structure of this compound and its potential material properties is a critical consideration.

Table 1: Hypothetical Structure-Property Relationships for this compound in Materials Science

Structural FeaturePotential Property InfluenceRationale
Cyclobutane Ring - Steric hindrance- Control of intermolecular packingThe bulky and rigid nature of the cyclobutane group can prevent close π-π stacking if conjugated moieties are introduced, potentially leading to materials with high solid-state luminescence efficiency.
Piperidine Ring - Conformational flexibility- Site for functionalizationThe chair/boat conformations of the piperidine ring can influence the overall molecular shape. The secondary amine allows for the attachment of various functional groups to tune electronic properties.
Amine Group - Site for chemical modification- Potential for defect passivationThe primary amine is a reactive site for synthesis. In certain device architectures, such as perovskite solar cells, amine groups can interact with and passivate surface defects. rsc.org
Carbonyl Group - Polarity- Hydrogen bond acceptorThe polar carbonyl group can influence solubility and intermolecular interactions, potentially aiding in the formation of specific morphologies when blended with other materials.

The halogenation of organic molecules has been shown to be an effective strategy for improving molecular packing and charge transport properties in organic solar cells. rsc.org While this compound itself is not halogenated, this points to a potential avenue for its chemical modification to enhance its suitability for electronic applications.

Future Perspectives and Emerging Directions in 1 Cyclobutanecarbonylpiperidin 4 Amine Research

Integration of Artificial Intelligence and Machine Learning in Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized the field of drug discovery, offering powerful tools to accelerate the design and optimization of novel therapeutic candidates. For a compound like 1-Cyclobutanecarbonylpiperidin-4-amine, these computational approaches can be instrumental in navigating the vast chemical space to identify analogs with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Predictive Modeling for Structure-Activity Relationships (SAR): Machine learning algorithms, such as random forests and gradient boosting, can be trained on existing datasets of piperidine (B6355638) derivatives to build robust Quantitative Structure-Activity Relationship (QSAR) models. These models can predict the biological activity of novel, un-synthesized analogs of this compound, thereby prioritizing synthetic efforts towards the most promising candidates.

De Novo Design of Novel Analogs: Generative AI models, including recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be employed for the de novo design of molecules. nih.govnih.govgenestack.com By learning from the structural features of known active piperidine-based compounds, these models can generate novel molecular architectures that retain the core pharmacophore of this compound while exploring diverse chemical space to potentially discover compounds with improved properties. frontiersin.orgnih.gov

Table 1: Potential Applications of AI/ML in this compound Research

AI/ML ApplicationDescriptionPotential Impact
QSAR Modeling Predicts biological activity based on chemical structure.Prioritizes synthesis of potent analogs.
Generative Models Designs novel molecules with desired properties.Expands chemical space and identifies novel scaffolds.
ADMET Prediction Forecasts absorption, distribution, metabolism, excretion, and toxicity profiles.Reduces late-stage attrition of drug candidates.
Virtual Screening Screens large compound libraries for potential hits against a specific target.Identifies novel starting points for lead optimization.

Exploration of Novel Biological Targets and Research Areas

The therapeutic potential of this compound is intrinsically linked to its interaction with biological targets. Future research should focus on identifying and validating these targets to understand its mechanism of action and explore its utility in various disease contexts. Given the prevalence of the piperidine scaffold in drugs targeting the central nervous system (CNS), neurodegenerative diseases such as Alzheimer's disease represent a logical starting point for investigation. orientjchem.orgorganic-chemistry.orgnih.gov

Target Identification and Validation: High-throughput screening (HTS) of compound libraries containing this compound and its analogs against a panel of disease-relevant targets can aid in identifying novel biological interactions. chemdiv.comstanford.eduku.eduenamine.net Techniques such as chemical proteomics and affinity-based chromatography can further pinpoint the specific protein targets.

Focus on G-Protein Coupled Receptors (GPCRs): GPCRs are a major class of drug targets, and piperidine-containing molecules have shown significant activity as GPCR modulators. nih.govresearchgate.net Machine learning models are increasingly being used to predict the activity of compounds against specific GPCRs, which could guide the exploration of this compound's potential in this area. nih.govresearchgate.netdrugbank.com

Neurodegenerative Diseases: The piperidine nucleus is a key component of many compounds investigated for Alzheimer's disease. nih.govnih.govorientjchem.orgorganic-chemistry.orgnih.govnih.govacs.org Future research could explore the neuroprotective effects of this compound and its derivatives in cellular and animal models of neurodegeneration. nih.govmdpi.com

Table 2: Potential Research Areas and Biological Targets

Research AreaPotential Biological TargetsRationale
Neurodegenerative Diseases Gamma-secretase, Beta-secretase (BACE1), CholinesterasesPiperidine scaffolds are common in Alzheimer's disease drug discovery. orientjchem.orgnih.gov
Pain Management Opioid receptors, TRPV1The piperidine core is present in many analgesic compounds. stanford.edu
Oncology Kinases, Hypoxia-Inducible Factor 1 (HIF-1)N-(piperidin-4-yl)benzamide derivatives have shown antitumor activity. semanticscholar.org
Inflammatory Diseases NLRP3 InflammasomeStructurally related compounds have shown anti-inflammatory properties.

Development of Advanced Synthetic Methodologies for Analogs

Efficient and versatile synthetic strategies are crucial for generating a diverse library of this compound analogs for SAR studies. Modern synthetic organic chemistry offers a range of advanced methodologies that can streamline the synthesis of these compounds.

Catalytic N-Acylation: The core structure of this compound features an amide bond. The development of novel catalytic methods for N-acylation can provide milder and more efficient routes to this class of compounds, avoiding the use of harsh reagents. orientjchem.orgnih.govresearchgate.net

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch chemistry, including improved safety, scalability, and reaction control. nih.govresearchgate.netresearchgate.netthieme-connect.de Implementing flow chemistry for the synthesis of this compound and its analogs could significantly accelerate the production of compound libraries for screening. nih.govresearchgate.netresearchgate.netthieme-connect.de

Diversity-Oriented Synthesis: This strategy aims to generate a wide range of structurally diverse molecules from a common starting material. Applying diversity-oriented synthesis principles to the piperidine scaffold can lead to the discovery of novel analogs with unexpected biological activities.

Interdisciplinary Research Collaborations

The complexity of modern drug discovery necessitates a collaborative approach, bringing together experts from various scientific disciplines. The future success of research on this compound will likely depend on the formation of strong interdisciplinary partnerships.

Academia-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies can bridge the gap between basic scientific discovery and clinical development. genestack.comdrugbank.comnih.govnih.govhubspotusercontent10.net Academic labs can contribute expertise in fundamental biology and novel synthetic methods, while industry partners provide resources for large-scale screening, lead optimization, and clinical trials. genestack.comdrugbank.comnih.govnih.govhubspotusercontent10.net

Consortia for Neurodegenerative Diseases: Given the potential relevance of piperidine derivatives in neurodegeneration, joining or forming consortia focused on these diseases can provide access to shared resources, expertise, and patient data. belferndc.orgbelferndc.org Such collaborations can accelerate the translation of promising compounds into clinical candidates.

Q & A

Q. What are the standard synthetic routes for preparing 1-Cyclobutanecarbonylpiperidin-4-amine?

The synthesis of piperidine derivatives typically involves alkylation or acylation reactions. For example:

  • Step 1 : Start with piperidin-4-amine. React it with cyclobutanecarbonyl chloride under basic conditions (e.g., NaH or K₂CO₃) in a polar aprotic solvent like acetonitrile .
  • Step 2 : Purify the product using column chromatography or recrystallization. Validate purity via NMR (¹H/¹³C) and mass spectrometry .
  • Key Considerations : Optimize reaction time and temperature to prevent over-alkylation or decomposition. Monitor pH to avoid unwanted side products .

Q. How is the purity and structural integrity of this compound validated?

  • Analytical Techniques :
    • NMR Spectroscopy : Confirm substitution patterns (e.g., cyclobutane vs. cyclohexane carbonyl groups) and amine proton environments .
    • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic distribution .
    • HPLC : Assess purity (>95% recommended for biological assays) .
  • Data Interpretation : Compare spectral data with analogous compounds (e.g., 1-benzylpiperidin-4-amine in ).

Advanced Research Questions

Q. What strategies are effective for functionalizing this compound to enhance bioactivity?

  • Amide/Imine Formation : React the primary amine with activated carbonyls (e.g., aldehydes or anhydrides) to create prodrugs or targeting moieties .
  • Metal-Catalyzed Coupling : Use Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce aryl/heteroaryl groups at the piperidine nitrogen .
  • Case Study : In , a similar piperidine carboxamide was functionalized via isobutyl chloroformate-mediated coupling, yielding analogs with improved solubility.

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

  • Scenario : Discrepancies in NMR chemical shifts may arise from solvent effects or tautomerism.
  • Resolution :
    • Reproduce spectra in deuterated DMSO vs. CDCl₃ to assess solvent dependency .
    • Perform variable-temperature NMR to detect dynamic processes (e.g., ring puckering in cyclobutane) .
    • Cross-validate with computational methods (DFT calculations for expected shifts) .

Q. What experimental designs are recommended for studying the compound’s oxidative stability?

  • Approach : Use permanganate (KMnO₄) or Fenton’s reagent (Fe²⁺/H₂O₂) to simulate oxidative degradation .
  • Parameters :
    • Monitor reaction kinetics via UV-Vis spectroscopy (e.g., λmax for permanganate consumption at 525 nm) .
    • Identify degradation products using LC-MS and compare with predicted pathways (e.g., ring-opening vs. deamination) .

Q. How can computational tools aid in retrosynthetic planning for novel derivatives?

  • AI-Driven Platforms : Tools like Reaxys or SciFinder predict feasible routes by mining reaction databases .
  • Case Example : For 1-cyclopropyl analogs (), retrosynthetic analysis prioritized cyclopropane introduction via [2+1] cycloaddition before piperidine acylation.

Data Contradiction Analysis

Q. How to address conflicting reports on the reactivity of the cyclobutane moiety?

  • Issue : Some studies suggest cyclobutane is inert under basic conditions , while others report ring strain-driven reactivity .
  • Troubleshooting :
    • Repeat reactions with controlled variables (e.g., temperature, base strength).
    • Use X-ray crystallography to compare bond lengths/angles in intermediates .
    • Reference kinetic studies on similar strained systems (e.g., observed faster permanganate oxidation for strained rings).

Methodological Best Practices

Q. What protocols ensure reproducibility in multi-step syntheses?

  • Documentation : Record exact equivalents, solvent grades, and purification thresholds (e.g., ≥99% purity for coupling reactions) .
  • Quality Control :
    • Use internal standards (e.g., 1,3,5-trimethoxybenzene in HPLC) .
    • Validate intermediates at each step (e.g., FTIR for carbonyl formation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.